Dibutyl 3-hydroxybutyl phosphate
Overview
Description
Dibutyl 3-hydroxybutyl phosphate is a compound produced from the metabolism of the organophosphorus solvent, tributyl phosphate (TBP) .
Synthesis Analysis
The synthesis of Dibutyl 3-hydroxybutyl phosphate involves the metabolism of tributyl phosphate (TBP). Incubation of goldfish liver microsomes in the presence of NADPH has been shown to convert TBP into dibutyl-3-hydroxybutyl phosphate and dibutyl phosphate . It has also been produced during radiolysis of TBP .Molecular Structure Analysis
The molecular formula of Dibutyl 3-hydroxybutyl phosphate is C12H27O5P . The average mass is 282.314 Da and the monoisotopic mass is 282.159607 Da .Physical And Chemical Properties Analysis
Dibutyl 3-hydroxybutyl phosphate has a density of 1.1±0.1 g/cm^3, a boiling point of 368.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It has a molar refractivity of 71.2±0.3 cm^3, 5 H bond acceptors, 1 H bond donor, and 12 freely rotating bonds .Scientific Research Applications
Metabolite of Tributyl Phosphate
“Dibutyl 3-hydroxybutyl phosphate” is a compound produced from the metabolism of the organophosphorus solvent, tributyl phosphate (TBP) . This suggests that it could be used in research related to understanding the metabolic pathways of organophosphorus compounds.
Toxicology & Xenobiotic Metabolism
Given its origin from the metabolism of TBP, “Dibutyl 3-hydroxybutyl phosphate” could be used in research related to toxicology and xenobiotic metabolism . Xenobiotics are foreign substances not naturally produced by an organism, and understanding their metabolism is crucial for assessing their potential toxicity.
Biochemical Research
“Dibutyl 3-hydroxybutyl phosphate” is classified as a biochemical , suggesting that it could be used in various biochemical research applications. This could include studying its interactions with other biochemicals, its effects on biological systems, and its potential uses in biochemistry.
Radiolysis of Tributyl Phosphate
“Dibutyl 3-hydroxybutyl phosphate” has been produced during radiolysis of TBP . This suggests that it could be used in research related to the effects of radiation on certain compounds, particularly organophosphorus compounds like TBP.
Proteomics Research
“Dibutyl 3-hydroxybutyl phosphate” is mentioned as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, and this compound could potentially be used in research related to protein structure, function, and interactions.
Study of Optically Active Isomers
“(S)-Dibutyl 3-Hydroxybutyl Phosphate” is an optically active isomer of "Dibutyl 3-hydroxybutyl phosphate" . This suggests that it could be used in research related to the study of optically active isomers and their properties.
properties
IUPAC Name |
dibutyl 3-hydroxybutyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O5P/c1-4-6-9-15-18(14,16-10-7-5-2)17-11-8-12(3)13/h12-13H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBNHONKIDIOPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901008696 | |
Record name | Dibutyl 3-hydroxybutyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl 3-hydroxybutyl phosphate | |
CAS RN |
89197-69-3 | |
Record name | 4-Dibutoxyphosphoryloxybutan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089197693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyl 3-hydroxybutyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Dibutyl 3-hydroxybutyl phosphate formed in fish?
A1: Dibutyl 3-hydroxybutyl phosphate (DBHP) is a metabolite of Tributylphosphate (TBP), a commonly used alkyl organophosphate ester. Research has shown that fish, such as Carassius carassius (goldfish) and Oryzias latipes (killifish), can metabolize TBP into DBHP. This biotransformation process primarily occurs in the liver microsomes and is catalyzed by specific enzymes, mainly cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP1A. [, ]
Q2: What is the significance of studying Dibutyl 3-hydroxybutyl phosphate formation?
A2: While DBHP itself might not be acutely toxic, understanding its formation and the metabolic pathways involved is crucial for several reasons.
- Biomarker of Exposure: The presence of DBHP in fish tissues can serve as a biomarker for Tributylphosphate exposure. [] This is important for monitoring environmental contamination and assessing potential risks to aquatic organisms.
- Species Differences: Researching metabolic pathways in different species helps us understand how various organisms process environmental contaminants and highlights potential differences in susceptibility. [] This knowledge is vital for developing effective conservation and risk management strategies.
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